(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid
Brand Name: Vulcanchem
CAS No.: 214630-13-4
VCID: VC0558065
InChI: InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
SMILES: CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C17H25NO4S
Molecular Weight: 339.43

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

CAS No.: 214630-13-4

Cat. No.: VC0558065

Molecular Formula: C17H25NO4S

Molecular Weight: 339.43

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid - 214630-13-4

Specification

CAS No. 214630-13-4
Molecular Formula C17H25NO4S
Molecular Weight 339.43
IUPAC Name (2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
Standard InChI Key LIUGCVMBJYHYNA-CQSZACIVSA-N
SMILES CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics

Chemical Formula and Molecular Weight

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid has the molecular formula C17H25NO4S . This corresponds to a molecular weight of 339.5 g/mol . The compound consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom, forming a relatively complex organic structure with multiple functional groups.

IUPAC Nomenclature

The full IUPAC name of the compound is (2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . This systematic name describes:

  • The R stereochemistry at position 2

  • The 4-methylphenyl group attached via a methyl sulfanyl (thioether) linkage at position 4

  • The 2-methylpropan-2-yl (tert-butyl) oxycarbonylamino group at position 2

  • The butanoic acid backbone structure

Several synonyms exist for this compound, including:

  • BOC-D-HCYS(MBZL)-OH

  • (R)-2-(BOC-AMINO)-4-(4-METHYL-BENZYLSULFANYL)BUTYRIC ACID

Structural Representation

The 2D structure of (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid consists of:

  • A central butanoic acid backbone

  • A tert-butoxycarbonyl protected amino group at the alpha position (C2)

  • A 4-methylbenzyl thioether group at the gamma position (C4)

The molecule's 3D structure reveals the spatial arrangement of these groups, with the R configuration at the alpha carbon determining the specific orientation of the amino and carboxyl groups .

Stereochemistry

The compound exhibits R stereochemistry at the alpha carbon (C2), which is a chiral center . This stereochemical configuration is important for its biological activity and applications in asymmetric synthesis. The R designation indicates that the priority of substituents (according to the Cahn-Ingold-Prelog rules) around the chiral center follows a clockwise direction when viewed with the lowest priority group facing away.

Chemical Properties and Identifiers

Functional Groups

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid contains several important functional groups:

  • Carboxylic acid (-COOH): Located at the C1 position, this group is capable of forming hydrogen bonds and participating in esterification and amidation reactions.

  • Boc-protected amine: The amino group at the C2 position is protected with a tert-butoxycarbonyl (Boc) group, which is stable under basic and nucleophilic conditions but can be removed under acidic conditions.

  • Thioether (-S-): This functional group links the butanoic acid backbone to the 4-methylbenzyl group, providing a site for oxidation reactions.

  • Aromatic ring: The 4-methylbenzyl group includes an aromatic ring with a methyl substituent, which can participate in various aromatic substitution reactions.

Chemical Identifiers

The compound is uniquely identified by several standard chemical identifiers:

  • CAS Registry Number: 214630-13-4

  • InChI (International Chemical Identifier):
    InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1

  • InChIKey (condensed form of InChI):
    LIUGCVMBJYHYNA-CQSZACIVSA-N

  • SMILES Notation:
    CC1=CC=C(C=C1)CSCCC@HNC(=O)OC(C)(C)C

Table 1 summarizes these key properties:

PropertyValue
Molecular FormulaC17H25NO4S
Molecular Weight339.5 g/mol
CAS Number214630-13-4
IUPAC Name(2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
InChIKeyLIUGCVMBJYHYNA-CQSZACIVSA-N
StereochemistryR configuration at C2
Creation Date (PubChem)2011-05-03
Modification Date (PubChem)2025-02-22

Synthetic Approaches

Common Reactions

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid can participate in various reactions:

  • Deprotection of the Boc group:

    • Treatment with acids (e.g., TFA, HCl) to reveal the free amino group

  • Esterification of the carboxylic acid:

    • Reaction with alcohols in the presence of acids or activating agents

  • Amide formation:

    • Coupling with amines using peptide coupling reagents

  • Oxidation of the thioether:

    • Conversion to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

  • Peptide coupling:

    • Formation of peptide bonds through the carboxylic acid or (after deprotection) the amino group

Structural Comparisons with Related Compounds

To better understand the unique characteristics of (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, it is useful to compare it with structurally related compounds:

Table 2: Comparison with Related Boc-Protected Amino Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acidC17H25NO4S339.5Reference compound
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acidC10H19NO4217.26Lacks thioether, has methyl at C2
2-((Tert-butoxycarbonyl)amino)-4-methylpentanoic acidC11H21NO4~231Different side chain (leucine derivative)
(R)-2-((tert-Butoxycarbonyl)amino)-4-(p-tolyl)butanoic acidC16H23NO4293.36Direct C-C bond instead of thioether

This comparison highlights the unique thioether linkage in our compound of interest, which distinguishes it from other Boc-protected amino acids and gives it distinct chemical properties and reactivity patterns.

Applications and Research Relevance

Peptide Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid is particularly valuable in peptide chemistry as:

  • A building block for the synthesis of peptides containing modified homocysteine residues

  • A precursor for the preparation of peptides with specific side-chain modifications

  • A tool for introducing sulfur-containing functionalities into peptides

Organic Synthesis

In organic synthesis, this compound serves as:

  • A chiral building block for the synthesis of more complex molecules

  • A source of stereochemical control in asymmetric syntheses

  • A functionalized intermediate containing multiple reactive sites for diverse transformations

Pharmaceutical Research

The compound may have applications in pharmaceutical research:

  • As an intermediate in the synthesis of potential drug candidates

  • For the preparation of peptidomimetics with improved pharmacological properties

  • In the development of enzyme inhibitors that target sulfur-based interactions

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